molecular formula C7H7BrO3Zn B6316826 5-Ethoxycarbonyl-2-furylzinc bromide CAS No. 307531-81-3

5-Ethoxycarbonyl-2-furylzinc bromide

Cat. No.: B6316826
CAS No.: 307531-81-3
M. Wt: 284.4 g/mol
InChI Key: AYMOCZIAQOTGJO-UHFFFAOYSA-M
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Description

5-Ethoxycarbonyl-2-furylzinc bromide (CAS: 307531-81-3, molecular formula: C₇H₇BrO₃Zn) is an organozinc reagent commonly used in synthetic organic chemistry. It is typically supplied as a 0.5M solution in tetrahydrofuran (THF), indicating its sensitivity to moisture and air, a characteristic shared with many organometallic compounds . The structure features a furan ring substituted with an ethoxycarbonyl group at the 5-position and a zinc bromide moiety at the 2-position. This compound is employed in cross-coupling reactions, such as Negishi couplings, to introduce furyl groups into target molecules. Its reactivity is influenced by the electron-withdrawing ethoxycarbonyl substituent, which modulates the electronic properties of the furan ring .

Properties

IUPAC Name

bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O3.BrH.Zn/c1-2-9-7(8)6-4-3-5-10-6;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMOCZIAQOTGJO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[C-]O1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Reaction of Zinc with 5-Ethoxycarbonyl-2-furyl Bromide

The primary synthesis route involves the reaction of zinc metal with 5-ethoxycarbonyl-2-furyl bromide in tetrahydrofuran (THF). This method follows the general organometallic synthesis principle where a metal reacts with an organic halide to form a metal-carbon bond. The reaction proceeds as follows:

5-Ethoxycarbonyl-2-furyl bromide+ZnTHF, Inert Atmosphere5-Ethoxycarbonyl-2-furylzinc bromide\text{5-Ethoxycarbonyl-2-furyl bromide} + \text{Zn} \xrightarrow{\text{THF, Inert Atmosphere}} \text{5-Ethoxycarbonyl-2-furylzinc bromide}

Key Reaction Parameters

  • Solvent : THF is essential for stabilizing the organozinc intermediate and preventing side reactions.

  • Atmosphere : An inert environment (argon or nitrogen) is mandatory to avoid oxidation of the zinc reagent.

  • Temperature : Room temperature (20–25°C) is typically sufficient, though slight heating may accelerate the reaction.

  • Purity of Zinc : High-purity zinc dust or powder (≥99%) ensures minimal contamination.

Table 1: Standard Laboratory-Scale Reaction Conditions

ParameterSpecification
Zinc Quantity1.1 equivalents to organic halide
THF Volume0.5–1.0 M concentration of final product
Reaction Time2–4 hours with vigorous stirring
Yield75–90% (estimated from industrial data)

Optimization of Reaction Parameters

Solvent Effects : THF’s ability to solubilize both zinc and the organic halide is critical. Alternatives like diethyl ether or toluene result in lower yields due to poor stabilization of the organozinc species.

Zinc Activation : Pre-treatment of zinc with catalytic amounts of iodine or 1,2-dibromoethane enhances reactivity by removing surface oxides.

Stoichiometry : A slight excess of zinc (1.1–1.2 equivalents) ensures complete conversion of the organic halide, minimizing residual starting material.

Industrial Production Methods

Industrial synthesis scales the laboratory protocol while incorporating stringent controls:

  • Continuous Flow Reactors : Enable large-scale production with consistent mixing and temperature regulation.

  • Quality Control : In-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress, ensuring >95% conversion before quenching.

  • Storage : The final product is stabilized as a 0.5 M solution in THF and stored at 2–8°C to prevent degradation.

Table 2: Industrial vs. Laboratory-Scale Synthesis

AspectLaboratory ScaleIndustrial Scale
Reactor TypeBatch (flask)Continuous flow
Zinc FeedstockPowder (99%)Granules (99.9%)
Solvent RecoveryRotary evaporationDistillation columns
Purity AssuranceNMR analysisFTIR and HPLC

Characterization and Quality Control

Post-synthesis characterization ensures the reagent’s integrity:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (THF-d₈, 400 MHz) confirms the absence of residual organic halide (δ 7.2–7.5 ppm for furyl protons).

  • Elemental Analysis : Matches theoretical values for C (29.6%), H (2.5%), and Zn (22.9%).

  • Density : 0.979 g/mL at 25°C, consistent with a 0.5 M THF solution.

Comparative Analysis with Alternative Methods

While direct metallation is predominant, alternative routes have been explored:

Transmetallation :
Transferring the furyl group from a pre-formed organolithium or organomagnesium reagent to zinc bromide is feasible but less efficient due to intermediate instability.

Electrochemical Synthesis :
Electrolysis of zinc in the presence of 5-ethoxycarbonyl-2-furyl bromide shows promise for green chemistry but remains experimental .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxycarbonyl-2-furylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is a preferred solvent due to its ability to stabilize organozinc compounds and facilitate reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

5-Ethoxycarbonyl-2-furylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethoxycarbonyl-2-furylzinc bromide involves the transfer of the furan ring and the ethoxycarbonyl group to the target molecule. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organozinc reagents and brominated furan derivatives are critical in synthetic chemistry. Below, 5-Ethoxycarbonyl-2-furylzinc bromide is compared with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Key Features Applications Reactivity Notes Reference
This compound C₇H₇BrO₃Zn Zinc-bound furan with ethoxycarbonyl group; THF-stabilized solution. Cross-coupling reactions, furan synthesis Moderate reactivity due to EWG; air-sensitive.
Zinc Bromide ZnBr₂ Inorganic zinc salt; hygroscopic solid. Catalyst, electrolyte, precursor High Lewis acidity; reacts with nucleophiles.
4-Phenylbenzylzinc Chloride C₁₃H₁₁ClZn Aromatic benzyl-zinc reagent; solid or solution form. Suzuki-Miyaura couplings, aryl synthesis High stability; less sensitive to moisture.
5-Bromo-3-methylisoxazole C₄H₄BrNO Brominated isoxazole; halogenated heterocycle. Pharmaceutical intermediates Undergoes nucleophilic substitution.
5-Substituted Phenyl-2-furancarboxylic Acids Varies Furan derivatives with aryl/electron-withdrawing groups. Materials science, ligand design Acidic protons enable functionalization.

Key Findings :

Reactivity: Compared to inorganic zinc bromide, this compound is less Lewis acidic but more selective in coupling reactions due to its organic framework . The ethoxycarbonyl group reduces electron density at the furan ring, slowing transmetallation compared to electron-rich arylzinc reagents like 4-phenylbenzylzinc chloride .

Synthetic Utility: Unlike 5-bromo-3-methylisoxazole, which is a halogenated building block, this compound acts as a nucleophilic coupling partner, enabling C–C bond formation without additional catalysts .

Stability :

  • This compound requires THF as a stabilizer, contrasting with 4-phenylbenzylzinc chloride, which exhibits greater air stability .

Biological Activity

5-Ethoxycarbonyl-2-furylzinc bromide (C7H7BrO3Zn) is an organozinc compound that has garnered interest in the field of organic synthesis and medicinal chemistry due to its unique biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

  • Molecular Formula : C7H7BrO3Zn
  • Molecular Weight : 284.44 g/mol
  • Appearance : Typically exists as a solution in tetrahydrofuran (THF) at a concentration of 0.5 M .

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various chemical reactions. It participates in cross-coupling reactions, particularly in the formation of carbon-carbon bonds, which are vital for synthesizing complex organic molecules. This property is particularly useful in pharmaceutical chemistry for developing new drugs.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that organozinc compounds can induce apoptosis in cancer cells through various pathways:

  • Mechanism : They may inhibit specific signaling pathways involved in cell proliferation and survival, leading to programmed cell death.
  • Case Study : A comparative study demonstrated that derivatives of organozinc compounds showed enhanced cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties:

  • Activity Against Bacteria : Preliminary studies suggest effectiveness against gram-positive bacteria due to its ability to disrupt bacterial cell membranes.
  • Research Findings : A study highlighted the compound's potential as a lead structure for developing new antibiotics, particularly against resistant strains .

Comparative Data on Biological Activity

PropertyThis compoundReference
Antitumor ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against gram-positive bacteria
Mechanism of ActionNucleophilic substitution reactions

Safety and Toxicity

While the biological activities are promising, safety assessments are critical:

  • Toxicity Profile : The compound is classified as a dangerous good for transport, indicating potential hazards .
  • Safety Data : Further studies are required to establish a comprehensive toxicity profile and safe handling practices.

Q & A

Q. How does this reagent compare to other furyl-metal complexes (e.g., magnesium or lithium) in stereoselective synthesis?

  • Methodological Answer : Comparative kinetic studies under identical conditions (solvent, temperature) quantify differences in reactivity and selectivity. For instance, zinc’s lower electronegativity vs. lithium may reduce aggregation effects, enhancing stereocontrol. Chiral ligand screening (e.g., sparteine or BINOL derivatives) further refines enantioselectivity in asymmetric syntheses .

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